2-Methylbenzylphosphonic acid
Overview
Description
2-Methylbenzylphosphonic acid is an organic compound with the molecular formula C₈H₁₁O₃P. It is characterized by the presence of a phosphonic acid group attached to a benzyl ring that has a methyl substituent at the ortho position.
Mechanism of Action
Mode of Action
Phosphonates, such as 2-Methylbenzylphosphonic acid, have been shown to interact directly with fungi, reducing growth . This growth reduction is associated with a rapid reduction in the total pool of adenylate . At lower concentrations, phosphonates can alter fungal metabolism without reducing the growth rate .
Biochemical Pathways
Phosphonates are known to affect various biochemical pathways. For instance, they can mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzylphosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates. This can be achieved under acidic conditions using concentrated hydrochloric acid or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Another method includes the palladium-catalyzed cross-coupling of benzyl halides with H-phosphonate diesters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Substitution: The benzyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products
Oxidation: Phosphonic acid derivatives.
Substitution: Nitro or halogenated benzylphosphonic acids.
Coupling Reactions: Aryl or vinyl phosphonates.
Scientific Research Applications
2-Methylbenzylphosphonic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Benzylphosphonic acid
- Phenylphosphonic acid
- Methylphosphonic acid
Comparison
2-Methylbenzylphosphonic acid is unique due to the presence of both a methyl group and a phosphonic acid group on the benzyl ring. This structural feature enhances its ability to act as an enzyme inhibitor compared to similar compounds like benzylphosphonic acid, which lacks the methyl substituent .
Properties
IUPAC Name |
(2-methylphenyl)methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3P/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLVXZBJGHANDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340972 | |
Record name | 2-Methylbenzylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18896-56-5 | |
Record name | 2-Methylbenzylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18896-56-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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